molecular formula C15H18N6O B6810034 (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

(4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6810034
M. Wt: 298.34 g/mol
InChI Key: UAUGOWUBCNDUAY-UHFFFAOYSA-N
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Description

(4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of pyrimidine, triazole, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction, often using cyclopropyl halides in the presence of a base.

    Triazole Formation:

    Piperidine Ring Formation: The piperidine ring is typically synthesized through a reductive amination reaction involving a suitable ketone and an amine.

    Final Coupling: The final step involves coupling the triazole-piperidine intermediate with the cyclopropylpyrimidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and reductive amination steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of (4-Cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone lies in its combination of three distinct ring systems, which provides a versatile scaffold for chemical modifications and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclopropylpyrimidin-5-yl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c22-15(13-8-16-10-17-14(13)11-3-4-11)20-6-1-2-12(9-20)21-7-5-18-19-21/h5,7-8,10-12H,1-4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUGOWUBCNDUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CN=C2C3CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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